molecular formula C21H22F2N2O2 B6567835 N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 1021216-40-9

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B6567835
CAS No.: 1021216-40-9
M. Wt: 372.4 g/mol
InChI Key: NMBFVWYEASOVPW-UHFFFAOYSA-N
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Description

N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound combining an adamantane carboxamide core with a substituted 1,2-oxazole moiety. The adamantane group confers high lipophilicity and metabolic stability, while the oxazole ring, substituted with a 2,4-difluorophenyl group, introduces aromatic and electronic diversity. This structural hybrid is hypothesized to enhance bioavailability and target specificity, though its exact pharmacological profile remains under investigation.

Properties

IUPAC Name

N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O2/c22-15-1-2-17(18(23)6-15)19-7-16(25-27-19)11-24-20(26)21-8-12-3-13(9-21)5-14(4-12)10-21/h1-2,6-7,12-14H,3-5,8-11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBFVWYEASOVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NOC(=C4)C5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives and suitable coupling reagents.

    Attachment to the Adamantane Core: The final step involves the coupling of the oxazole-difluorophenyl intermediate with adamantane-1-carboxylic acid using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the difluorophenyl group.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the difluorophenyl ring.

Scientific Research Applications

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Adamantane Moieties

Adamantane-Indole Derivatives

describes N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compounds 5a–y). These compounds feature an adamantane group fused to an indole scaffold via a carboxamide linkage. The adamantane-1-carbonyl chloride intermediate (1) in is analogous to the adamantane-1-carboxamide group in the target compound, suggesting shared synthetic strategies for introducing the adamantane moiety .

Key Differences
  • Heterocyclic Core : Indole (in ) vs. oxazole (target compound). Indole’s aromatic nitrogen may facilitate π-π stacking, whereas oxazole’s oxygen atom increases polarity.
  • Substituents : compounds include 2-oxoacetamide side chains, while the target compound has a methyl-oxazole bridge.

Compounds with Fluorinated Aromatic Systems

1,2,4-Triazole Derivatives

synthesizes 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9 ), which share the 2,4-difluorophenyl substituent with the target compound. The fluorinated phenyl group enhances electron-withdrawing effects and may improve membrane permeability. However, the triazole-thione core in introduces sulfur-based tautomerism, absent in the target compound’s oxazole system .

Key Similarities
  • Fluorination : Both classes use 2,4-difluorophenyl groups to modulate electronic and steric properties.
  • Synthetic Confirmation : IR and NMR spectra in confirm tautomeric forms (e.g., absence of C=O bands post-cyclization), a methodology applicable to verifying the target compound’s structure .

Spectral Characterization

  • IR Spectroscopy :
    • uses νC=S (1243–1258 cm⁻¹) and νNH (3150–3319 cm⁻¹) to confirm triazole-thione tautomers . For the target compound, analogous analysis would focus on oxazole-specific bands (e.g., C-O stretching at ~1250 cm⁻¹).
  • NMR Spectroscopy :
    • Adamantane protons in appear as sharp singlets (δ 1.6–2.1 ppm), a pattern expected in the target compound’s ¹H-NMR .

Functional and Pharmacological Implications

  • Adamantane’s Role : Enhances blood-brain barrier penetration, relevant for CNS-targeted therapies (e.g., antiviral or neurodegenerative drugs) .
  • Fluorinated Aromatics : Improve metabolic stability and binding affinity, as seen in FDA-approved fluorinated drugs (e.g., fluconazole) .

Biological Activity

N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Compound Overview

  • IUPAC Name: this compound
  • Molecular Formula: C21_{21}H22_{22}F2_{2}N2_{2}O2_{2}
  • Molecular Weight: 372.4 g/mol
  • CAS Number: 1021216-40-9
  • Purity: Typically 95%

Biological Activity

The biological activity of this compound is attributed to its structural components that enable interactions with various cellular targets.

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Interaction: It can bind to cellular receptors, potentially altering signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Modulation: The compound may influence the expression of genes associated with inflammation and tumor progression.

Antitumor Activity

Recent studies have demonstrated significant antitumor activity against various cancer cell lines. A comparative study involving several cancer cell lines provided insights into its efficacy.

Case Study: In Vitro Assays

In a study assessing the compound's cytotoxic effects:

Compound Cell Line IC50 (μM) Remarks
This compoundA5496.75 ± 0.19High activity
This compoundHCC8276.26 ± 0.33Moderate activity
DoxorubicinA5490.85 ± 0.05Standard comparator
VandetanibHCC8275.13 ± 0.97Standard comparator

The results indicated that the compound exhibited an IC50 value of approximately 6.75 μM against the A549 lung cancer cell line and showed moderate cytotoxicity against normal lung fibroblasts (MRC-5), suggesting a need for further optimization to enhance selectivity towards cancer cells.

Research Findings

Various studies have explored the pharmacological potential of this compound:

  • Antitumor Studies: The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models.
  • Mechanistic Insights: Research indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways.
  • Comparative Analysis: Studies comparing this compound with established chemotherapeutic agents like Doxorubicin highlight its potential as a novel therapeutic agent.

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